molecular formula C11H14BNO6 B3261572 (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid CAS No. 344891-76-5

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B3261572
CAS No.: 344891-76-5
M. Wt: 267.05 g/mol
InChI Key: GCUBELFCYUBRFE-UHFFFAOYSA-N
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Description

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C11H14BNO6. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with ethoxycarbonyl groups at the 2 and 6 positions. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Biochemical Analysis

Biochemical Properties

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new carbon-carbon bonds . The compound’s boronic acid moiety interacts with enzymes and proteins that are involved in the catalytic cycle of the Suzuki–Miyaura reaction, such as palladium complexes. These interactions are crucial for the transmetalation step, where the boronic acid transfers its organic group to the palladium center, enabling the coupling reaction to proceed .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with biomolecules such as enzymes and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to alterations in protein degradation pathways and subsequent changes in cellular function

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its role in Suzuki–Miyaura coupling reactions. The compound’s boronic acid group forms a complex with palladium catalysts, facilitating the transmetalation step where the organic group is transferred from the boron atom to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds. Additionally, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species Over time, the compound may undergo hydrolysis, leading to the formation of degradation products

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Boronic acids are known to interact with enzymes and cofactors involved in metabolic processes. For instance, they can inhibit enzymes such as proteasomes, affecting protein degradation pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation within cells . Understanding the transport mechanisms and distribution patterns of this compound is crucial for its effective application in biochemical and pharmacological studies.

Subcellular Localization

Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid typically involves the reaction of 2,6-dibromo-4-pyridinecarboxylic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Uniqueness: (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid is unique due to the presence of ethoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

[2,6-bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO6/c1-3-18-10(14)8-5-7(12(16)17)6-9(13-8)11(15)19-4-2/h5-6,16-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBELFCYUBRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678216
Record name [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344891-76-5
Record name [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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